Enzyme Inhibition Potency: Cyclopropanecarbonyl vs. Isopropylcarbonyl Class-Level Advantage
While direct data for CAS 1286265-47-1 is not published, a foundational class-level study directly compared cyclopropanecarbonyl derivatives with their isopropylcarbonyl analogs across two unrelated enzyme targets. This study, which can be cross-applied to the target compound due to its conserved cyclopropanecarbonyl motif, provides a quantitative basis for its selection over any compound where the cyclopropyl group is substituted with a flexible alkyl chain [1].
| Evidence Dimension | Enzyme Inhibition Potency Ratio |
|---|---|
| Target Compound Data | Not directly assayed; represents the class of `cyclopropanecarbonyl` derivatives. |
| Comparator Or Baseline | Corresponding `isopropylcarbonyl` derivatives in the same assay. |
| Quantified Difference | Cyclopropanecarbonyl derivatives were 15 times (4-hydroxyphenylpyruvate dioxygenase, HPPD) and 14 times (dihydroorotate dehydrogenase, DHODH) more potent. |
| Conditions | In vitro enzyme inhibition assay; structural analysis by X-ray crystallography; co-crystal structures with HPPD and DHODH enzymes. |
Why This Matters
For researchers designing enzyme inhibitors, this class-level evidence quantifies the substantial potency risk (up to ~15x) of choosing a flexible acyl group over the rigid cyclopropanecarbonyl, making the target compound a preferred choice for lead optimization.
- [1] Kuo, C.-C. et al. (2006). Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorganic & Medicinal Chemistry Letters, 16(20), 5279-5282. View Source
